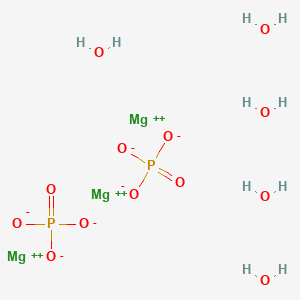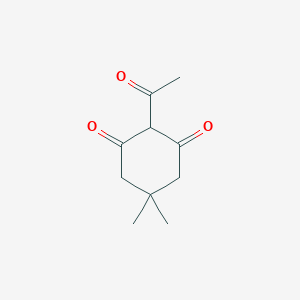
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide
概要
説明
“1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide” is a chemical compound . It is a derivative of 2,1,3-benzothiadiazole .
Synthesis Analysis
The synthesis of small-donor molecules, 2,1,3-benzothiadiazole derivatives, has been reported by Stille or Suzuki reaction . The synthesized compounds were characterized by spectroscopic and electrochemical methods .Molecular Structure Analysis
The molecule is planar . The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character .Chemical Reactions Analysis
Upon treatment with disulfur dichloride, the anilines give the intermediate 1,3,2-benzothiazathiolium salt, which is diazotised to complete the formation of a 1,2,3-benzothiadiazole .Physical And Chemical Properties Analysis
These compounds are soluble in organic solvents . They have conductive and optical properties, the possibility of easy modification, flexibility, and low production costs .科学的研究の応用
Application in Proteomics Research
Scientific Field
Summary of Application
The compound “1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide” is used as a biochemical in proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the sources. However, in general, biochemicals in proteomics are used in a variety of experimental procedures, including protein identification and quantification, study of post-translational modifications, and protein-protein interactions.
Results or Outcomes
The specific outcomes of its use in proteomics research are not detailed in the sources. However, the use of biochemicals in proteomics generally contributes to a deeper understanding of the proteome and its role in biological processes.
Application in Synthesis of Epoxides
Scientific Field
Summary of Application
The compound “1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide” has been used as a reagent in the synthesis of epoxides .
Methods of Application
The compound promotes the regiospecific addition of primary amines to thionyl chloride to form N-(chlorosulfonyl)N′-[(N′-phenylamino)carbonyl] amino acids .
Results or Outcomes
The specific outcomes of its use in the synthesis of epoxides are not detailed in the sources. However, the synthesis of epoxides is a crucial process in organic chemistry, as epoxides are versatile intermediates in the synthesis of a wide range of organic compounds.
Application as a Norepinephrine Inhibitor
Scientific Field
Summary of Application
This compound has been identified as a potent and selective inhibitor of the norepinephrine transporter over both the serotonin and dopamine transporters .
Methods of Application
The specific methods of application in neurochemistry are not detailed in the sources. However, inhibitors like this are typically used in research to study the function and regulation of neurotransmitter transporters.
Results or Outcomes
The specific outcomes of its use as a norepinephrine inhibitor are not detailed in the sources. However, the study of neurotransmitter transporters contributes to our understanding of neurological and psychiatric disorders.
Application in Flow Batteries
Scientific Field
Summary of Application
2,1,3-Benzothiadiazole, a compound closely related to “1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide”, has been of interest as a redox-active organic component in flow batteries .
Methods of Application
The compound is used owing to its favourable solubility, low reduction potential and fast electrochemical kinetics .
Results or Outcomes
The specific outcomes of its use in flow batteries are not detailed in the sources. However, the development of efficient and cost-effective flow batteries is a key challenge in the field of energy storage.
Application in Pharmaceutical Testing
Scientific Field
Summary of Application
This compound is used in pharmaceutical testing . It’s a biochemical that can be used for research purposes .
Methods of Application
The specific methods of application in pharmaceutical testing are not detailed in the sources. However, biochemicals like this are typically used in a variety of experimental procedures in pharmaceutical research.
Results or Outcomes
The specific outcomes of its use in pharmaceutical testing are not detailed in the sources. However, the use of biochemicals in pharmaceutical testing generally contributes to the development and validation of pharmaceutical products.
Application in Synthesis of Amino Acids
Summary of Application
This compound has been used as a reagent in the synthesis of N-(chlorosulfonyl)N′-[(N′-phenylamino)carbonyl] amino acids .
将来の方向性
The use of small molecules, such as 2,1,3-benzothiadiazole derivatives, is currently being intensively studied due to the shortage of n-type conjugated polymer (n-CP) materials as an acceptor in the active layer and a p-type conjugated polymer (p-CP) as a donor, especially in organic solar cells . This suggests that “1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide” and its derivatives could have potential applications in the field of organic semiconductors.
特性
IUPAC Name |
1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGRMVWKUSEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167158 | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
CAS RN |
1615-06-1 | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














